molecular formula C9H9ClFNO2 B3342071 (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid CAS No. 1213560-44-1

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid

Cat. No. B3342071
CAS RN: 1213560-44-1
M. Wt: 217.62 g/mol
InChI Key: BCUFAMXOPAUSIP-QMMMGPOBSA-N
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Description

“(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid” is an organic compound that belongs to the class of amino acids. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (a ring of 6 carbon atoms) that is substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular formula of this compound is C9H9ClFNO2, and its molecular weight is 217.62 . The presence of the (S)- prefix in the name indicates that this compound has a specific stereochemistry, meaning it has a specific three-dimensional arrangement of its atoms .


Chemical Reactions Analysis

As an amino acid, this compound could participate in various chemical reactions. For example, it could react with other amino acids to form peptides or proteins. The carboxylic acid group (-COOH) and the amino group (-NH2) are reactive and can participate in condensation reactions to form peptide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, as an amino acid, it would likely be polar and capable of forming hydrogen bonds .

Scientific Research Applications

Fluorescent Protein Tagging

  • Fluorophore Incorporation into Proteins: A study by (Summerer et al., 2006) introduced a fluorescent amino acid, similar in structure to (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid, into proteins. This aids in studying protein structure, dynamics, and interactions in vitro and in vivo.

Medicinal Chemistry and Drug Development

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors: Deng et al. (2008) synthesized variants of the amino acid, exploring its application in the development of DPP IV inhibitors for treating type-2 diabetes. The efficient synthesis and inhibitory activity of these derivatives were highlighted in their work (Deng et al., 2008).

Materials Science and Structural Chemistry

  • Vibrational and Electronic Structure Studies: Pallavi and Tonannavar (2020) investigated the zwitterionic structures of a compound related to (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid. They used DFT modeling and spectroscopy to understand its electronic properties (Pallavi & Tonannavar, 2020).

Biologic Evaluation in Imaging

  • Positron Emission Tomography Imaging: McConathy et al. (2010) synthesized enantiomers of a similar compound for use in brain tumor imaging using positron emission tomography. They studied the tracer properties for targeting and imaging brain tumors (McConathy et al., 2010).

Synthesis and Structural Analysis

  • Synthesis of Fluorinated Analogs: Monclus et al. (1995) described the synthesis of fluorinated analogs of tyrosine, which include structures related to (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid. These are useful in studying the impact of fluorination on amino acid properties (Monclus, Masson, & Luxen, 1995).

Future Directions

The study and application of amino acids in various fields, including medicine, biochemistry, and materials science, is a vibrant area of research. Future directions could involve exploring the biological activity of this compound, its potential uses in peptide synthesis, or its behavior in complex chemical systems .

properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFAMXOPAUSIP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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